1-Chlorovinyltrimethylsilane

Übersicht

Beschreibung

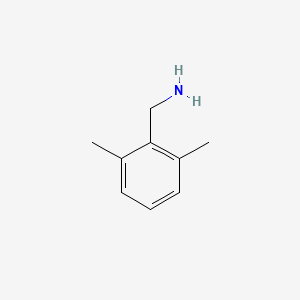

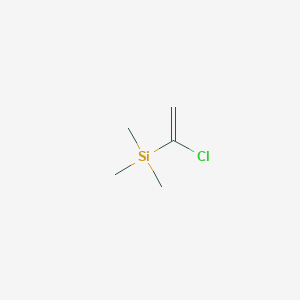

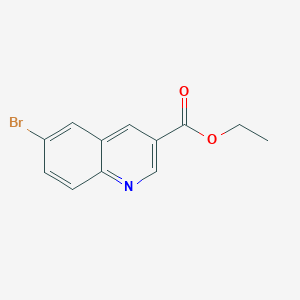

1-Chlorovinyltrimethylsilane is an organosilicon compound that contains one silicon atom, one chlorine atom, and one vinyl group (CH=CH2) attached to the silicon atom. It is a colorless liquid that is widely used as a reagent in industrial and scientific research .

Molecular Structure Analysis

1-Chlorovinyltrimethylsilane has a molecular formula of C5H11ClSi . The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis

1-Chlorovinyltrimethylsilane is a colorless liquid. Its molecular weight is 134.68 g/mol. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

1-Chlorovinyltrimethylsilane has been explored in the field of organic synthesis. For example, Chlorotrimethylsilane (TMSCl) has demonstrated efficiency as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent, leading to good to excellent yields of 1,3-diarylpent-1-enes (Deng et al., 2014).

Study of Solvent Effects in Spectroscopy

The compound has been used in the study of solvent effects on proton magnetic resonance spectra of vinyl-metallic compounds, such as α-chlorovinyltrichlorosilane and α-chlorovinyltrimethylsilane. These studies help understand solute-solvent and solute-solute interactions, providing valuable information for chemical analysis (Blears et al., 1968).

Synthesis of Epoxytrimethylsilanes

Chloromethyltrimethylsilane, a related compound, is utilized in synthesizing β-epoxytrimethylsilanes, which upon acidic hydrolysis yield homologated aldehydes. This demonstrates the compound's utility in the synthesis of important organic intermediates (Burford et al., 1983).

Geminal-Dehalosilylation Studies

In research on geminal-dehalosilylation, α-chloro- or α-bromo-β,β-dimethylvinyltrimethylsilane is used. This study involves understanding the mechanisms leading to isopropylidenecyclopropanes, contributing to the knowledge of organic reaction pathways (Cunico & Han, 1978).

Reductive System in Organic Reactions

The combination of chlorotrimethylsilane with NaI serves as a selective reducing system for 1,2-diketones. This application demonstrates its role in facilitating specific organic transformations, highlighting its utility in synthetic chemistry (Yuan et al., 2016).

Gas Chromatographic Analysis of Fats and Oils

Chlorotrimethylsilane has been utilized in transforming triglycerides into volatile fatty esters, which can then be analyzed by gas chromatography. This application showcases its use in analytical chemistry, particularly in the analysis of fats and oils (Eras et al., 2001).

Safety And Hazards

In case of exposure to 1-Chlorovinyltrimethylsilane, the recommended first-aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention if ingested . It is advisable to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Eigenschaften

IUPAC Name |

1-chloroethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNDIZYYLUOIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501581 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorovinyltrimethylsilane | |

CAS RN |

2441-29-4 | |

| Record name | (1-Chloroethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)